molecular formula C18H22N2O4 B2940936 N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 2034403-65-9

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2940936
CAS No.: 2034403-65-9
M. Wt: 330.384
InChI Key: KVEKWJFZEDRDDK-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and a tetrahydropyran moiety

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

Target of Action

The compound’s primary target is the acetyl-CoA carboxylase (ACCase) . ACCase is a crucial enzyme in fatty acid metabolism, playing a pivotal role in the biosynthesis of long-chain fatty acids. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

The compound acts as an ACCase inhibitor . It binds to the ACCase enzyme, preventing it from catalyzing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the production of long-chain fatty acids.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the ACCase enzyme, the compound disrupts this pathway, leading to a decrease in the production of long-chain fatty acids. The downstream effects of this disruption can include changes in cell membrane composition and function, as well as alterations in energy metabolism.

Pharmacokinetics

Based on related compounds, it is likely that it undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . It is mainly excreted in the feces (>80%), with urinary excretion representing a minor route .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of the ACCase enzyme, leading to a disruption in the fatty acid synthesis pathway . This can result in a decrease in the production of long-chain fatty acids, which can have various cellular effects, including changes in cell membrane composition and function, as well as alterations in energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the Tetrahydropyran Moiety: This can be done through a nucleophilic substitution reaction, where the hydroxyl group of the tetrahydropyran is introduced.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide
  • N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxylate
  • N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-16(13-7-10-23-11-8-13)6-9-19-18(22)15-12-17(24-20-15)14-4-2-1-3-5-14/h1-5,12-13,16,21H,6-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEKWJFZEDRDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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